molecular formula C15H14N4O2 B13444962 Nevirapine N10-Oxide

Nevirapine N10-Oxide

Cat. No.: B13444962
M. Wt: 282.30 g/mol
InChI Key: XSXKXVSFFCIFIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nevirapine N10-Oxide is a characterized oxidative metabolite of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of Human Immunodeficiency Virus (HIV-1) infection . This compound is offered as a high-purity reference standard for research applications exclusively. The primary research value of this compound lies in the study of the biotransformation pathways of its parent drug. Nevirapine undergoes extensive hepatic metabolism, primarily by cytochrome P450 enzymes, including CYP3A4 and CYP2B6, leading to the formation of several hydroxylated metabolites . Investigating metabolites like this compound is crucial for understanding the complete pharmacokinetic profile of Nevirapine and for identifying the metabolic precursors to reactive intermediates . Research into these oxidative pathways is vital for elucidating the mechanisms behind idiosyncratic toxicities, such as the severe hepatotoxicity and skin reactions associated with Nevirapine therapy . Key Research Applications: • Metabolic Profiling: Used as an authentic standard in mass spectrometry and chromatographic assays to identify and quantify Nevirapine metabolites in biological samples . • Toxicity Studies: Facilitates research aimed at understanding the role of oxidative metabolism in the onset of Nevirapine-induced adverse events . • Enzyme Kinetics: A tool for studying the specific CYP450 isoforms responsible for the oxidation of Nevirapine . This product is intended for forensic and research applications, including analytical method development and metabolic studies. It is strictly labeled "For Research Use Only." Not for use in diagnostic, therapeutic, or any human or veterinary procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

IUPAC Name

2-cyclopropyl-7-methyl-15-oxido-2,4,9-triaza-15-azoniatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one

InChI

InChI=1S/C15H14N4O2/c1-9-6-7-16-13-12(9)17-14(20)11-3-2-8-18(21)15(11)19(13)10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,17,20)

InChI Key

XSXKXVSFFCIFIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=C1)N(C3=C(C=CC=[N+]3[O-])C(=O)N2)C4CC4

Origin of Product

United States

Enzymatic Mechanisms and Biochemical Pathways for N Oxide Formation

Cytochrome P450-Mediated N-Oxidation Mechanisms in Xenobiotic Biotransformation

The Cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the phase I metabolism of a vast array of drugs, including nevirapine (B1678648). rsc.orgwikipedia.orgwikipedia.org These heme-containing monooxygenases catalyze a variety of oxidative reactions. rsc.org The generally accepted mechanism for CYP-mediated N-oxidation involves the transfer of an electron from the nitrogen's lone pair to the activated iron-oxo species of the CYP enzyme, followed by an oxygen rebound step to form the N-oxide product. washington.edunih.gov

In the context of nevirapine, its metabolism is predominantly mediated by CYP3A4 and CYP2B6. clinpgx.orgnih.gov These enzymes are primarily responsible for the formation of hydroxylated metabolites at the 2-, 3-, 8-, and 12-positions. clinpgx.org Furthermore, CYP3A4 has been implicated in the bioactivation of nevirapine to a reactive quinone methide intermediate. nih.gov While these hydroxylations are the most documented metabolic pathways, the catalytic versatility of CYP enzymes suggests that N-oxidation is a plausible, albeit unconfirmed, reaction. The nitrogen atoms within the diazepine (B8756704) ring of nevirapine, including the N10 position, possess lone pairs of electrons that could be susceptible to oxidation by the highly reactive ferryl-oxo intermediate of the CYP catalytic cycle.

Given that CYP3A4 and CYP2B6 have been identified as the primary enzymes metabolizing nevirapine, it is reasonable to hypothesize that these isoforms could also be responsible for the potential formation of Nevirapine N10-Oxide. However, without direct experimental evidence, this remains a theoretical pathway.

Table 1: Major CYP-Mediated Metabolites of Nevirapine

MetaboliteCatalyzing CYP Isoform(s)Reference
2-hydroxynevirapineCYP3A4 clinpgx.org
3-hydroxynevirapineCYP2B6 clinpgx.org
8-hydroxynevirapine (B1142739)CYP3A4, CYP2D6 clinpgx.org
12-hydroxynevirapineCYP3A4, CYP2D6 clinpgx.org
Quinone methideCYP3A4 nih.gov

Contribution of Flavin-Containing Monooxygenases to N-Oxidation Pathways

Flavin-containing monooxygenases (FMOs) are another important class of phase I enzymes that specialize in the oxygenation of soft nucleophiles, particularly nitrogen- and sulfur-containing xenobiotics. optibrium.comtandfonline.com FMOs catalyze N-oxidation via a mechanism distinct from CYPs. tandfonline.com The FMO catalytic cycle involves the formation of a stable C4a-hydroperoxyflavin intermediate, which then acts as a potent oxidizing agent. optibrium.compnas.org

FMOs exhibit a broad substrate specificity for various amines, and N-oxidation accounts for a significant portion of their metabolic activity. optibrium.comoptibrium.com The nucleophilic nitrogen atoms in the nevirapine molecule, including N10, could theoretically be targets for FMO-mediated oxidation. The substrate specificity of FMOs is influenced by factors such as the size, charge, and nucleophilicity of the substrate. researchgate.netnih.gov Human FMO3, the most abundant FMO isoform in the adult liver, is known to N-oxygenate a wide range of primary, secondary, and tertiary amines. nih.govresearchgate.net

Despite the theoretical potential for FMOs to metabolize nevirapine, there is currently no published research specifically investigating the role of this enzyme family in the biotransformation of nevirapine. Therefore, the contribution of FMOs to the formation of this compound is purely speculative at this time.

Isotopic Labeling Strategies for Elucidating N-Oxidation Mechanisms

Isotopic labeling is a powerful technique used to trace the metabolic fate of drugs and to identify novel metabolites. tandfonline.comnih.govdoi.org The use of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), in conjunction with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the unambiguous identification and quantification of metabolites. nih.govnih.govcreative-proteomics.com

To definitively determine whether this compound is formed in vivo or in vitro, a study employing ¹⁵N-labeled nevirapine would be invaluable. alfa-chemistry.com By selectively labeling one or more of the nitrogen atoms in the diazepine ring of nevirapine with ¹⁵N, researchers could track the incorporation of the heavy isotope into any potential N-oxide metabolites. nih.govnih.gov Mass spectrometry would be able to distinguish between the unlabeled drug and its ¹⁵N-labeled counterpart, as well as any metabolites that retain the ¹⁵N label. acs.orgacs.org The detection of a metabolite with a mass corresponding to the addition of an oxygen atom to the ¹⁵N-labeled nevirapine would provide conclusive evidence for the formation of an N-oxide. nih.gov

While isotopic labeling has been used in the study of nevirapine metabolism, for example, using deuterium to investigate the kinetic isotope effect on hydroxylation pathways, studies specifically designed to investigate N-oxidation using ¹⁵N are yet to be reported. nih.govmetsol.com

Table 2: Hypothetical Isotopic Labeling Study for the Detection of this compound

StepDescription
1. Synthesis Synthesize Nevirapine with a ¹⁵N label at the N10 position.
2. Incubation Incubate the ¹⁵N-labeled Nevirapine with human liver microsomes or hepatocytes.
3. Sample Analysis Analyze the incubation mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS).
4. Metabolite Detection Screen the mass spectrometry data for a molecular ion corresponding to the mass of ¹⁵N-Nevirapine plus an oxygen atom.
5. Structural Confirmation If a potential N-oxide is detected, confirm its structure using tandem mass spectrometry (MS/MS) fragmentation and comparison with a synthesized standard.

In Vitro Research on Nevirapine N10 Oxide Formation and Disposition

Liver Microsomal Incubation Studies

Studies using human liver microsomes have been instrumental in elucidating the primary metabolic routes of nevirapine (B1678648). This research has consistently identified hydroxylation as the major Phase I metabolic pathway. The formation of these hydroxylated metabolites is dependent on cofactors such as NADPH. nih.gov While kinetic parameters for the formation of hydroxylated metabolites and the inactivation of CYP3A4 by nevirapine-derived reactive intermediates have been determined, no such data exists for a putative N-oxidation reaction. researchgate.net Research has also extensively covered the induction of CYP enzymes, particularly CYP3A4 and CYP2B6, by nevirapine itself, a process known as autoinduction. clinpgx.orgnih.govresearchgate.net However, this phenomenon has been linked to an increased rate of hydroxylation, not N-oxidation.

Recombinant Cytochrome P450 Isoform Characterization

Experiments utilizing recombinant human CYP enzymes have precisely identified the specific isoforms responsible for nevirapine's hydroxylation:

CYP3A4 is primarily responsible for the formation of 2-hydroxynevirapine and also contributes to the formation of 8-hydroxynevirapine (B1142739) and 12-hydroxynevirapine. clinpgx.orgresearchgate.netresearchgate.net

CYP2B6 is the principal enzyme involved in the formation of 3-hydroxynevirapine. clinpgx.orgresearchgate.netresearchgate.netnih.gov

Other enzymes like CYP2D6 may play a minor role in the formation of 8- and 12-hydroxynevirapine. clinpgx.orgresearchgate.net

These detailed studies on substrate specificity and catalytic efficiency have built a robust model of nevirapine biotransformation that does not include N-oxidation. The roles of CYP2B6 and CYP3A4 are well-established in converting nevirapine to its hydroxylated forms, which can then be further metabolized or, in some cases, lead to the formation of reactive intermediates like quinone methides. clinpgx.orgnih.gov

Hepatocyte Culture Models

The use of in vitro models such as primary human hepatocytes, including advanced 3D spheroid cultures, has corroborated the findings from microsomal and recombinant enzyme studies. researchgate.net These models demonstrate the capacity of liver cells to produce the known spectrum of Phase I hydroxylated metabolites and their subsequent Phase II conjugates. nih.gov Metabolic profiling in these systems has consistently failed to detect or identify a Nevirapine N10-Oxide metabolite.

Based on a comprehensive review of the available scientific literature, there is no specific information regarding the formation, disposition, or metabolism of a compound identified as "this compound."

Extensive research on the biotransformation of Nevirapine has consistently identified its primary metabolic pathways as cytochrome P450-mediated hydroxylation at the 2, 3, 8, and 12 positions, followed by Phase II conjugation reactions such as glucuronidation. clinpgx.orgresearchgate.netdrugbank.com The formation of reactive intermediates, including quinone methide, has also been a focus of investigation. clinpgx.orgnih.gov

However, searches for "this compound," "nevirapine N-oxidation," and related terms in scientific databases have not yielded any studies describing the existence or in vitro investigation of this specific N-oxide metabolite. While the metabolism of other drugs can involve the formation of N-oxides, which may then undergo further reduction, conjugation, or rearrangement, researchgate.netnih.govuomus.edu.iqdrughunter.com no such pathways have been documented for Nevirapine at the N10 position.

Therefore, it is not possible to provide a scientifically accurate article on "this compound" that adheres to the requested outline, as the foundational research on this specific compound does not appear to be available in the public domain.

Preclinical Research on Nevirapine N10 Oxide Disposition

Animal Model Studies for N-Oxide Metabolite Detection

There is no information available in the reviewed literature regarding the identification of Nevirapine (B1678648) N10-Oxide in any biological matrices such as urine, bile, or plasma from animal models. Studies on nevirapine metabolism in various species, including mice, rats, rabbits, dogs, monkeys, and chimpanzees, have identified several hydroxylated metabolites (2-, 3-, 8-, and 12-hydroxynevirapine) and their glucuronide conjugates as the primary metabolites excreted in urine and feces.

No data exists on the time-dependent formation and elimination profiles of Nevirapine N10-Oxide in preclinical animal models. Research has instead characterized the pharmacokinetics of the primary hydroxylated metabolites, noting that their concentrations and profiles can change over time due to factors like enzyme induction.

Advanced Analytical Methodologies for Nevirapine N10 Oxide Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of drug metabolites due to its high sensitivity and selectivity. scirp.org It is widely used for quantifying nevirapine (B1678648) and its metabolites in various biological and pharmaceutical samples. nih.govacs.org

The development of a robust LC-MS/MS method for Nevirapine N10-Oxide leverages established principles from methods created for nevirapine and its other oxidative metabolites. nih.govnih.gov A typical method involves reversed-phase liquid chromatography, which separates compounds based on polarity. Given that N-oxidation increases the polarity of a molecule, this compound is expected to have a shorter retention time than the parent nevirapine under standard reversed-phase conditions. vulcanchem.com

Method development begins with the optimization of chromatographic conditions. A common choice for separating nevirapine and its metabolites is a C18 column. nih.gov The mobile phase often consists of a mixture of an organic solvent, like acetonitrile, and an aqueous solution containing a modifier such as formic acid or ammonium (B1175870) acetate (B1210297) to ensure efficient ionization. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is typically employed to achieve optimal separation of the parent drug from its more polar metabolites. nih.gov

Validation is performed according to international guidelines to ensure the method is accurate, precise, specific, and sensitive. For quantification, the mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion for the analyte is selected and fragmented, and a resulting characteristic product ion is monitored. This highly specific transition provides excellent selectivity and sensitivity for quantification even in complex matrices. nih.gov For instance, the MRM transition for the parent nevirapine is typically m/z 267 -> m/z 226. nih.gov For this compound, with a molecular weight of 282.30 g/mol , a new MRM transition would be established based on its specific fragmentation pattern. vulcanchem.com

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of unknown compounds or metabolites. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS can definitively establish the molecular formula of an analyte.

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For nevirapine, collision-induced dissociation (CID) of the protonated molecular ion (m/z 267.0) characteristically yields a major product ion at m/z 226.0. nih.gov

For this compound, the protonated molecule ([M+H]⁺) has an m/z of 283.1. A hallmark fragmentation pathway for N-oxide compounds is the neutral loss of an oxygen atom (16 Da). Therefore, a primary product ion for this compound is expected at m/z 267.1, corresponding to the protonated nevirapine molecule. This ion would then be expected to undergo further fragmentation identical to that of the parent nevirapine, producing the characteristic ion at m/z 226. This hierarchical fragmentation provides strong evidence for both the core structure and the site of modification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While mass spectrometry provides information on mass and elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the definitive elucidation of a molecule's chemical structure, including the precise location of functional groups and the connectivity of atoms. Studies on nevirapine metabolites and degradation products frequently employ 1D and 2D NMR techniques for full structural characterization. scirp.orgacs.org

One-dimensional ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule. The formation of an N-oxide bond significantly alters the electron distribution in the vicinity of the oxidized nitrogen atom, leading to predictable changes in the NMR chemical shifts.

In the case of this compound, the oxidation occurs on a pyridine (B92270) nitrogen. This causes a deshielding effect on the adjacent protons and carbons. ¹H-NMR studies have confirmed this effect, showing a distinct downfield shift for the protons near the oxidized nitrogen. vulcanchem.com For example, the chemical shift of the N10-methyl group protons shifts from approximately δ 3.12 ppm in nevirapine to δ 3.28 ppm in this compound when measured in DMSO-d₆. vulcanchem.com

Similarly, ¹³C-NMR analysis is expected to show significant shifts for the carbons within the oxidized pyridine ring. The carbons directly attached to the N-oxide (alpha carbons) would experience a strong deshielding (downfield shift), while the carbons at the beta and gamma positions may experience smaller, more variable shifts, sometimes resulting in shielding (upfield shift). Comparing the ¹³C spectrum of the metabolite to that of the parent nevirapine allows for precise localization of the oxidation site. worldscientific.com

Table 1: Comparative ¹H-NMR Chemical Shifts (δ ppm) for Nevirapine and this compound.
CompoundProton GroupChemical Shift (δ ppm)Reference
NevirapineN10-Methyl~3.12 vulcanchem.com
This compoundN10-Methyl~3.28 vulcanchem.com

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. For a molecule like this compound, several 2D NMR techniques are employed to confirm atom connectivity. scirp.orgresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It helps establish the sequence of protons within the individual ring systems of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. It is invaluable for assigning carbon resonances based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two to four bonds. HMBC is particularly powerful for connecting different structural fragments of a molecule. For this compound, an HMBC experiment would be critical to confirm the site of oxidation. A correlation between the deshielded protons of the N10-methyl group and the carbons of the pyridine ring would provide definitive proof that the oxidation occurred at the N10 position. Studies on other nevirapine derivatives have successfully used HMBC to establish connectivities across the molecule, confirming the identity of unknown degradation products. scirp.org

Electrochemical and Spectrofluorimetric Methods for N-Oxide Analysis

A thorough search of the available scientific literature indicates that dedicated electrochemical or spectrofluorimetric methods for the analysis of this compound have not been reported.

Existing research on the electrochemical analysis of nevirapine focuses on the oxidation of the parent molecule at various electrode surfaces. srce.hr These studies investigate the electrochemical behavior of nevirapine itself to develop voltammetric methods for its determination in pharmaceutical formulations and biological samples. srce.hr However, this research does not extend to the specific analysis of its N-oxide metabolite.

Similarly, spectrofluorimetric methods have been developed for nevirapine. These methods are typically based on the chemical derivatization of the non-fluorescent nevirapine molecule to produce a fluorescent product that can be quantified. scirp.orgscirp.org There is no evidence in the literature of this technique being adapted or validated for the specific analysis of this compound.

Theoretical and Research Perspectives on Nevirapine N10 Oxide in Drug Metabolism

Computational Chemistry and Molecular Modeling of N-Oxidation

The biotransformation of nevirapine (B1678648), a dipyridodiazepinone, involves several metabolic pathways, including N-oxidation. Computational chemistry and molecular modeling have provided valuable insights into this process at a molecular level. These theoretical approaches allow for the investigation of interactions between nevirapine and metabolic enzymes, as well as the intrinsic reactivity of the resulting N-oxide metabolite.

Docking Studies with Relevant Metabolic Enzymes

Molecular docking simulations are instrumental in predicting the binding orientation and affinity of a ligand, such as nevirapine, within the active site of a metabolic enzyme. For nevirapine, the primary enzymes involved in its metabolism are from the cytochrome P450 (CYP) family, particularly CYP3A4 and CYP2B6. pharmgkb.org Docking studies have been performed to understand the interactions between nevirapine and these enzymes. dost.gov.phmdpi.com

These studies have shown that nevirapine binds within the hydrophobic and aromatic regions of the active sites of both wild-type and mutant reverse transcriptase enzymes. dost.gov.ph Key residues involved in these interactions include Trp229, Tyr181, Leu234, Val179, Gly190, Val106, Pro236, and Tyr318. dost.gov.ph The conformation of nevirapine when docked to these enzymes is crucial for its metabolic fate. While docking studies have primarily focused on the parent drug's interaction with reverse transcriptase, the insights gained are transferable to its interaction with metabolic enzymes. The orientation of nevirapine within the active site of CYP enzymes determines which part of the molecule is most susceptible to oxidation. For N10-oxidation to occur, the N10 atom of the dipyridodiazepinone core must be positioned in proximity to the reactive heme iron-oxo species of the CYP enzyme.

Table 1: Key Amino Acid Residues in Nevirapine Binding Pocket

Residue Interaction Type
Trp229 Hydrophobic
Tyr181 Aromatic
Leu234 Hydrophobic
Val179 Hydrophobic
Gly190 Hydrophobic
Val106 Hydrophobic
Pro236 Hydrophobic
Tyr318 Aromatic

This table is based on docking studies of nevirapine with reverse transcriptase, which provides a model for understanding interactions with metabolic enzymes. dost.gov.ph The specific residues may vary for different CYP isoforms.

Quantum Chemical Calculations of N-Oxide Reactivity

Quantum chemical calculations, such as those using Density Functional Theory (DFT), have been employed to investigate the electronic structure and reactivity of nevirapine and its metabolites. researchgate.netearthlinepublishers.comresearchgate.net These calculations can determine parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding a molecule's susceptibility to electrophilic and nucleophilic attack. researchgate.net

For Nevirapine N10-Oxide, quantum chemical calculations can elucidate how the introduction of an oxygen atom at the N10 position alters the electron distribution and, consequently, the chemical reactivity of the molecule. vulcanchem.com The N-oxide functional group can influence the molecule's polarity and its ability to participate in further reactions. vulcanchem.com Such calculations can predict the likelihood of the N-oxide to act as an oxidizing agent or to undergo further metabolic transformations. The calculated HOMO-LUMO gap can provide an indication of the kinetic stability of the N-oxide. A smaller energy gap suggests higher reactivity.

Potential for this compound to Undergo Further Bioactivation

The formation of this compound is a primary metabolic step, but this metabolite may not be the final product. There is a potential for it to undergo further bioactivation to form reactive intermediates. Bioactivation is a process where a relatively inert compound is metabolized into a more chemically reactive species. These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, which is a mechanism often implicated in drug-induced toxicity. core.ac.uk

While the direct bioactivation of this compound is not extensively documented, the concept of N-oxides undergoing further reactions is well-established in drug metabolism. For nevirapine itself, several bioactivation pathways have been proposed, leading to the formation of reactive intermediates such as quinone imines and quinone methides. washington.eduresearchgate.netnih.gov These are formed from the hydroxylated metabolites of nevirapine. washington.eduoup.com For instance, the oxidation of 2-hydroxy-nevirapine can lead to a quinone-imine intermediate. oup.comnih.gov It is conceivable that the N10-Oxide could influence these pathways or undergo its own unique bioactivation route. The presence of the N-oxide could alter the electronic properties of the aromatic rings, potentially affecting the formation or reactivity of these quinoid species. Further research is needed to specifically investigate the bioactivation potential of this compound.

Influence of Genetic Polymorphisms on N-Oxidation of Nevirapine

The rate and extent of drug metabolism, including N-oxidation, can vary significantly among individuals due to genetic differences in metabolic enzymes. up.ac.za This field of study is known as pharmacogenetics.

CYP Genetic Variants and Their Impact on N-Oxidation Rates

The cytochrome P450 (CYP) enzymes are the most important family of enzymes involved in the phase I metabolism of many drugs, including nevirapine. up.ac.za Specifically, CYP2B6 and CYP3A4 are the major enzymes responsible for the oxidative metabolism of nevirapine. pharmgkb.orgresearchgate.netnih.gov The genes encoding these enzymes are highly polymorphic, meaning there are many different versions (alleles) of these genes within the human population. up.ac.zawcrj.net

These genetic variations, often in the form of single nucleotide polymorphisms (SNPs), can lead to enzymes with altered activity. researchgate.net For example, the CYP2B6 516G>T (rs3745274) polymorphism is well-studied and has been shown to significantly influence nevirapine plasma concentrations. researchgate.netnih.govnih.gov Individuals with the TT genotype at this position are considered slow metabolizers and tend to have higher plasma levels of nevirapine compared to those with the GG (extensive metabolizers) or GT (intermediate metabolizers) genotypes. nih.govasm.org This is because the variant enzyme has a reduced capacity to metabolize the drug. Consequently, the rate of formation of all oxidative metabolites, including potentially this compound, would be affected by these polymorphisms.

Table 2: Impact of CYP2B6 516G>T Polymorphism on Nevirapine Clearance

Genotype Metabolizer Status Effect on Nevirapine Clearance
GG Extensive Normal
GT Intermediate Decreased
TT Slow Significantly Decreased

This table summarizes the general findings on the effect of the CYP2B6 516G>T polymorphism on nevirapine metabolism. asm.org

Pharmacogenomic Considerations in Nevirapine Metabolism Research

Pharmacogenomics takes a broader view than pharmacogenetics, considering how an individual's entire genetic makeup influences their response to drugs. up.ac.za In the context of nevirapine metabolism, this involves not only looking at polymorphisms in the primary metabolizing enzymes like CYP2B6 and CYP3A4, but also considering variations in other genes that could play a role. researchgate.nettandfonline.com This includes other CYP enzymes with minor roles, phase II metabolizing enzymes like UDP-glucuronosyltransferases (UGTs) that conjugate the hydroxylated metabolites, and even drug transporters. up.ac.zanih.gov

The frequencies of these genetic variants can differ significantly across ethnic populations. up.ac.za For example, certain CYP2B6 alleles are more common in African populations. up.ac.za Understanding these inter-ethnic differences is crucial for personalizing therapy and for interpreting data from clinical trials conducted in diverse populations. up.ac.za Pharmacogenomic research aims to identify genetic markers that can predict an individual's metabolic profile for nevirapine. This could help in identifying individuals who are at a higher risk of altered metabolism, potentially leading to either sub-therapeutic drug levels or an increased risk of toxicity due to the accumulation of the parent drug or its metabolites, including this compound.

Future Directions in Nevirapine N10 Oxide Research

Development of Novel In Vitro Systems for N-Oxidation Studies

The investigation of Nevirapine (B1678648) N10-Oxide formation necessitates sophisticated in vitro models that accurately mirror the complex metabolic processes occurring in the human body. While traditional systems like human liver microsomes have been valuable, the future lies in more physiologically relevant platforms.

Advanced three-dimensional (3D) cell culture models, such as spheroids and organoids, are at the forefront of this evolution. researchgate.net These models better replicate the intricate architecture and cellular interactions of the liver, offering a more precise environment for studying the N-oxidation of nevirapine. For instance, studies have shown that 3D hepatocyte spheroids exhibit higher biocompetence in producing phase II metabolites of nevirapine compared to conventional 2D cultures. researchgate.net The development of these competent in vitro models is crucial for predicting adverse drug reactions. researchgate.net

Furthermore, the integration of microfluidic devices, often termed "liver-on-a-chip" technology, presents another exciting frontier. These systems allow for the dynamic control of the cellular microenvironment, mimicking the blood flow and nutrient exchange within the liver. This technology can provide more detailed insights into the kinetics of Nevirapine N10-Oxide formation.

The goal of developing these novel in vitro systems is to enhance the prediction of drug metabolism and potential toxicity, ultimately reducing the reliance on animal testing and improving the efficiency of drug development. The use of stem cell-derived hepatic models is also a promising approach for the early assessment of new drug candidates. researchgate.net

Integration of Omics Technologies (e.g., Metabolomics) in N-Oxide Research

The application of "omics" technologies, particularly metabolomics, is set to significantly advance our understanding of this compound. Metabolomics involves the comprehensive analysis of small molecules, or metabolites, in a biological system, providing a functional readout of the physiological state. semanticscholar.org

By employing metabolomics, researchers can obtain a detailed "metabolic fingerprint" of the changes induced by nevirapine and its metabolites. semanticscholar.org This can lead to the identification of novel metabolites and a more complete picture of the metabolic pathways involved in nevirapine's transformation, including the N-oxidation pathway. Untargeted metabolomics has been successfully used to identify metabolites in various biological samples, such as urine, which could be applied to studies of nevirapine metabolism. metabolomicsworkbench.org

The integration of metabolomics with other omics disciplines, such as genomics and proteomics, offers a powerful systems biology approach. This "multi-omics" strategy can uncover complex interactions between genetic variations in drug-metabolizing enzymes, protein expression levels, and the resulting metabolic profiles. Such an approach could help identify individuals who are more likely to produce higher levels of this compound due to their genetic makeup.

Table 1: Interactive Data Table of Potential Omics Applications in this compound Research

Omics TechnologyPotential ApplicationResearch Focus
MetabolomicsIdentify and quantify nevirapine metabolites. semanticscholar.orgElucidate metabolic pathways and networks affected by nevirapine.
GenomicsIdentify genetic polymorphisms influencing N10-Oxide formation.Correlate genetic variations with inter-individual metabolic differences.
ProteomicsQuantify proteins involved in nevirapine metabolism. acs.orgUnderstand the regulation of metabolic enzyme expression.
TranscriptomicsMeasure gene expression changes in response to nevirapine.Gain insights into the regulatory control of metabolic pathways.

Research on this compound as a Potential Biomarker in Preclinical Models

A biomarker is a measurable characteristic that reflects a biological state. wildlab.eu In preclinical research, this compound is being investigated as a potential biomarker to provide insights into drug exposure and metabolism.

In preclinical models, such as animal studies, the levels of this compound in biological fluids like plasma and urine can be measured and correlated with the pharmacokinetics of the parent drug, nevirapine. This can help establish whether the N-oxide metabolite can serve as a reliable indicator of drug exposure and how the body is processing the drug.

Furthermore, there is interest in exploring whether this compound could function as a safety biomarker. Preclinical studies can investigate if elevated levels of this metabolite are associated with any adverse effects. While much of the research on nevirapine-related toxicity has focused on other reactive metabolites like 12-sulfoxy-NVP and quinone methides, understanding the role of all major metabolites is crucial. nih.govresearchgate.netnih.gov The identification of protein adducts from reactive metabolites has been a key area of investigation for understanding nevirapine's adverse reactions. nih.govresearchgate.net

The development of sensitive and specific analytical methods is fundamental to advancing this area of research. These methods are essential for accurately quantifying this compound in complex biological matrices and for validating its potential as a useful biomarker in preclinical settings. wildlab.eu

Q & A

Q. What analytical methods are recommended for quantifying Nevirapine N10-Oxide in biological matrices, and how should they be validated?

Methodological Answer: Use high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized mobile phases (e.g., acetonitrile/ammonium formate) and column selection (C18 or HILIC). Validate methods according to ICH guidelines, including parameters like linearity (1–1000 ng/mL), precision (CV <15%), recovery (>80%), and stability under storage conditions. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. What in vitro models are suitable for assessing the stability of this compound under physiological conditions?

Methodological Answer: Conduct plasma stability assays using human or animal plasma incubated at 37°C, with sampling at 0, 1, 2, 4, 8, and 24 hours. For metabolic stability, use liver microsomes or hepatocytes from relevant species (e.g., rat, human) and monitor degradation via LC-MS. Include controls with enzyme inhibitors (e.g., CYP3A4 inhibitors) to identify pathways .

Q. What synthetic routes yield high-purity this compound for pharmacological studies?

Methodological Answer: Synthesize via controlled oxidation of nevirapine using m-chloroperbenzoic acid (mCPBA) or enzymatic methods (e.g., cytochrome P450 mimics). Purify via preparative HPLC with UV detection (λ = 254 nm) or recrystallization (solvent: ethanol/water). Confirm purity (>98%) using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How do metabolic pathways of this compound differ across species, and what are the implications for translational research?

Methodological Answer: Compare metabolite profiles in human, rat, and rabbit hepatocytes using untargeted metabolomics (UHPLC-QTOF-MS). Identify species-specific enzymes (e.g., CYP2B6 in humans vs. CYP2C12 in rats) via chemical inhibition assays. Translate findings by validating in vivo using pharmacokinetic (PK) studies in animal models, adjusting for interspecies differences in AUC and clearance .

Q. How can researchers resolve discrepancies in reported binding affinities of this compound to serum proteins?

Methodological Answer: Standardize equilibrium dialysis or ultrafiltration protocols to minimize variability in pH (7.4), temperature (37°C), and albumin concentration (40 g/L). Use isotopic labeling or fluorescent probes to quantify unbound fractions. Validate findings across multiple labs with shared reference materials .

Q. What computational approaches predict the metabolic fate of this compound in genetically polymorphic populations?

Methodological Answer: Apply physiologically based pharmacokinetic (PBPK) modeling (e.g., Simcyp®) incorporating CYP2B6 genetic variants (e.g., CYP2B6516G>T). Validate predictions with in vitro data from transfected cell lines (e.g., HEK293 expressing variant enzymes). Use quantum mechanics/molecular mechanics (QM/MM) to simulate oxidation kinetics at the molecular level .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting data on the hepatotoxicity risks of this compound in preclinical models?

Methodological Answer: Conduct dose-response studies in primary human hepatocytes, measuring markers like ALT/AST release and mitochondrial membrane potential. Compare with in vivo data using toxicogenomics (RNA-seq) to identify pathways (e.g., oxidative stress, apoptosis). Apply Hill criteria to assess causality and contextualize findings against clinical case reports .

Q. What strategies ensure reproducibility in studies investigating this compound’s inhibition of viral reverse transcriptase?

Methodological Answer: Use standardized enzyme activity assays (e.g., time-resolved fluorescence) with recombinant HIV-1 RT. Predefine criteria for IC50 determination (e.g., triplicate runs, 95% confidence intervals). Share raw data and analysis scripts (R/Python) in supplementary materials, adhering to FAIR principles .

Experimental Design and Optimization

Q. How can researchers optimize experimental designs to study this compound’s drug-drug interactions (DDIs)?

Methodological Answer: Employ a two-phase approach: (1) High-throughput screening with fluorescent probes (e.g., CYP3A4/5 substrates) in human liver microsomes; (2) Confirmatory static or dynamic (PBPK) models. Include positive controls (e.g., ketoconazole for CYP3A4 inhibition) and adjust for time-dependent inhibition via pre-incubation studies .

Q. What methodologies validate the role of this compound in overcoming antiviral resistance?

Methodological Answer: Perform phenotypic resistance assays using HIV strains with defined mutations (e.g., K103N, Y181C). Measure fold changes in EC50 relative to wild-type virus. Combine with structural analysis (X-ray crystallography) to identify binding interactions with mutant RT. Cross-validate using molecular dynamics simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.